![molecular formula C13H15NO B3109940 [Cis-3-(benzyloxy)cyclobutyl]acetonitrile CAS No. 1777789-92-0](/img/structure/B3109940.png)
[Cis-3-(benzyloxy)cyclobutyl]acetonitrile
Overview
Description
“[Cis-3-(benzyloxy)cyclobutyl]acetonitrile” is a chemical compound with the CAS Number: 1777789-92-0 . It has a molecular weight of 201.27 and its IUPAC name is 2-((1s,3r)-3-(benzyloxy)cyclobutyl)acetonitrile . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for [Cis-3-(benzyloxy)cyclobutyl]acetonitrile is 1S/C13H15NO/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6,8-10H2/t12-,13+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
[Cis-3-(benzyloxy)cyclobutyl]acetonitrile is a liquid at room temperature . It has a molecular weight of 201.27 .Scientific Research Applications
Titanium-Mediated Cyclopropanation
A study by Forcher et al. (2015) investigated the titanium-mediated cyclopropanation of (benzyloxy)acetonitrile, resulting in constrained lysine derivatives through the synthesis of cis and trans isomers of cyclopropylamines. This research provides insight into the chemical modifications of alkene moieties, showcasing applications in synthesizing orthogonally protected amino acids (Forcher et al., 2015).
Photoinduced Electron Transfer
Kojima et al. (1994) explored the photoinduced electron transfer leading to cis- and trans-anti-Markovnikov type adducts from 1-phenylcycloalkenes. This study demonstrates the influence of solvent polarity and cycloalkene ring size on the isomer ratio, contributing to the understanding of reaction mechanisms in photochemistry (Kojima et al., 1994).
Cyclopropane Carbocyclic Nucleosides
Mevellec and Huet (1995) described a novel preparation involving a C4-C3 ring contraction as a key step in synthesizing cyclopropane carbocyclic nucleosides. Their research highlights the application of cyclobutyl compounds in nucleoside analogue synthesis (Mevellec & Huet, 1995).
Room Temperature Blue Emitters
Ilkun et al. (2008) synthesized and characterized a series of 2-heteroarylcyanoximes and their thallium(I) complexes, demonstrating their application as room temperature blue emitters in materials science. This research contributes to the development of new luminescent materials (Ilkun et al., 2008).
Intramolecular Acylation
Ishii et al. (1987) conducted a study on the intramolecular cyclisation of 2,4-diarylbutyric acids, demonstrating the synthesis of 2-aryl-1-tetralones without cleaving isopropoxy or benzyloxy groups. This research offers valuable insights into the synthesis of phenolic benzo[c]phenanthridine alkaloids, showcasing the versatility of benzyloxy groups in organic synthesis (Ishii et al., 1987).
Safety and Hazards
properties
IUPAC Name |
2-(3-phenylmethoxycyclobutyl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHCQHWJIJPVQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Cis-3-(benzyloxy)cyclobutyl]acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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